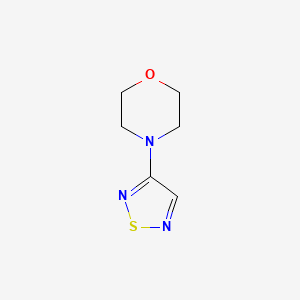
4-(1,2,5-Thiadiazol-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,5-Thiadiazol-3-yl)morpholine is an organic compound that features a morpholine ring attached to a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(1,2,5-Thiadiazol-3-yl)morpholine involves the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine. The reaction typically takes place in the presence of a base such as triethylamine and a solvent like dimethyl sulfoxide (DMSO) . The reaction conditions include heating the mixture to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2,5-Thiadiazol-3-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: As mentioned, it can be synthesized through nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Substitution Reactions: The morpholine ring can undergo substitution reactions, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like morpholine and bases such as triethylamine in solvents like DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with morpholine yields this compound, while oxidation or reduction reactions can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
4-(1,2,5-Thiadiazol-3-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 4-(1,2,5-Thiadiazol-3-yl)morpholine involves its interaction with molecular targets and pathways within biological systems. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: This compound is similar in structure but contains a chlorine atom, which can alter its chemical properties and reactivity.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Another similar compound with a chlorine atom, used in various chemical and pharmaceutical applications.
Uniqueness
4-(1,2,5-Thiadiazol-3-yl)morpholine is unique due to its specific combination of the morpholine and thiadiazole rings, which confer distinct chemical properties and potential applications. The absence of additional substituents like chlorine allows for different reactivity and interactions compared to its chlorinated analogs.
Propriétés
Numéro CAS |
214691-24-4 |
|---|---|
Formule moléculaire |
C6H9N3OS |
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
4-(1,2,5-thiadiazol-3-yl)morpholine |
InChI |
InChI=1S/C6H9N3OS/c1-3-10-4-2-9(1)6-5-7-11-8-6/h5H,1-4H2 |
Clé InChI |
KTFLPYIJWWZMQP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NSN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


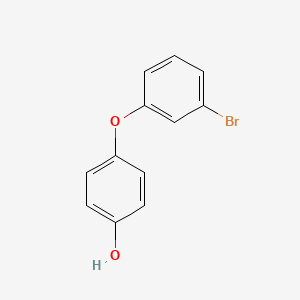
methanone](/img/structure/B12125015.png)

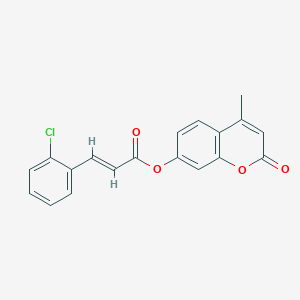

![Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate](/img/structure/B12125022.png)

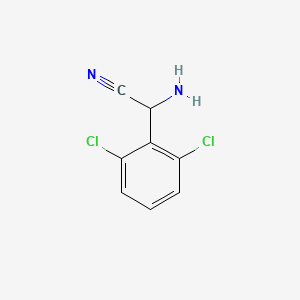

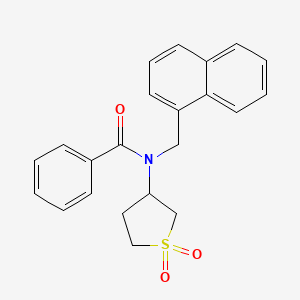

![5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one](/img/structure/B12125059.png)

![N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12125065.png)
